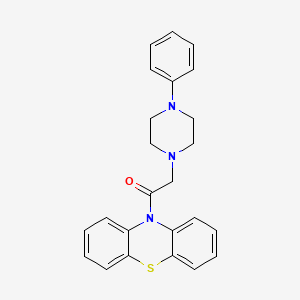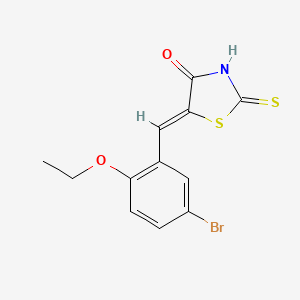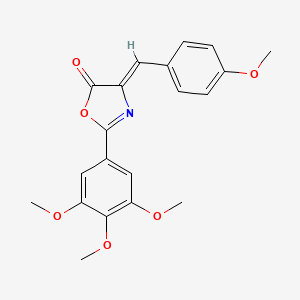![molecular formula C17H18Cl2N2O2S B3592826 1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B3592826.png)
1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Overview
Description
1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of dichlorophenyl and dimethoxyphenyl groups attached to a thiourea backbone. The unique structural features of this compound make it an interesting subject for study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea typically involves the reaction of 3,4-dichloroaniline with 3,4-dimethoxyphenethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of methoxy derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea: This compound has a similar structure but with an oxygen atom replacing the sulfur atom in the thiourea group.
1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiocarbamate: This compound has a carbamate group instead of a thiourea group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-22-15-6-3-11(9-16(15)23-2)7-8-20-17(24)21-12-4-5-13(18)14(19)10-12/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAOUKCWTGNVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[benzene-1,2-diylbis(methanediyloxy)]bis(1H-benzotriazole)](/img/structure/B3592746.png)
![1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3592752.png)
![10-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3592754.png)

![ethyl 6-methyl-2-(phenylcarbamothioylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3592769.png)
![1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene](/img/structure/B3592775.png)
![3,6-DIETHYL 2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE](/img/structure/B3592795.png)

![4-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B3592807.png)
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3592815.png)
![4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZONITRILE](/img/structure/B3592828.png)



